Podorhizol beta-D-glucoside

Description

Contextualization within Lignan (B3055560) Glycoside Research

Lignan glycosides are a diverse group of polyphenolic compounds derived from the oxidative coupling of two phenylpropanoid units. Research into this class of molecules is extensive, driven by their varied biological activities. Podorhizol (B1243128) beta-D-glucoside serves as a representative example within this larger family, exhibiting characteristics and functionalities that are of interest to researchers studying plant biochemistry and secondary metabolism. vulcanchem.commdpi.com

Significance in Natural Product Chemistry

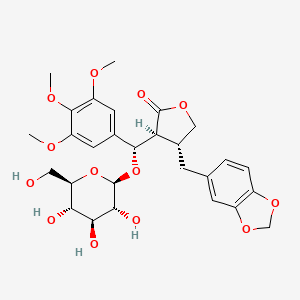

The field of natural product chemistry focuses on the isolation, structure elucidation, and synthesis of chemical substances produced by living organisms. Podorhizol beta-D-glucoside is significant in this field due to its intricate stereochemistry and the presence of multiple functional groups, including a benzodioxole moiety, an aromatic ether, a gamma-lactone, a benzyl (B1604629) alcohol, and the beta-D-glucoside itself. vulcanchem.com The study of such complex natural products often pushes the boundaries of analytical techniques and synthetic methodologies. The identification of this compound in various plant species, such as Buxus papillosa and rice (Oryza sativa), highlights the utility of modern analytical methods like UHPLC-MS in profiling the chemical constituents of organisms. mdpi.comresearchgate.netbiorxiv.org

Overview of Current Research Trajectories

Current research on this compound is primarily focused on its role in plant defense mechanisms and its potential biological activities. Studies have identified it as a metabolite that is upregulated in plants in response to pathogen attack, suggesting a role as a phytoalexin. vulcanchem.combiorxiv.orgresearchgate.net For instance, its accumulation has been observed in barley lines resistant to Fusarium head blight and in rice seedlings infected with the blast fungus Pyricularia oryzae. biorxiv.orgresearchgate.netresearchgate.net This has led to investigations into its potential as a biomarker for disease resistance in crop plants. vulcanchem.com Additionally, some research has pointed towards the antioxidant properties of this compound, a common feature among phenolic compounds. vulcanchem.com Further exploration of these biological activities could lead to applications in agriculture and medicine. vulcanchem.com

Structure

3D Structure

Properties

IUPAC Name |

(3S,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(S)-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O13/c1-34-18-8-14(9-19(35-2)26(18)36-3)25(41-28-24(32)23(31)22(30)20(10-29)40-28)21-15(11-37-27(21)33)6-13-4-5-16-17(7-13)39-12-38-16/h4-5,7-9,15,20-25,28-32H,6,10-12H2,1-3H3/t15-,20+,21-,22+,23-,24+,25+,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETDTZKBVWFSKR-XYEVPOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(C2C(COC2=O)CC3=CC4=C(C=C3)OCO4)OC5C(C(C(C(O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)[C@H]([C@@H]2[C@H](COC2=O)CC3=CC4=C(C=C3)OCO4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90938060 | |

| Record name | {4-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-oxooxolan-3-yl}(3,4,5-trimethoxyphenyl)methyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17187-73-4 | |

| Record name | (3S,4R)-4-(1,3-Benzodioxol-5-ylmethyl)-3-[(S)-(β-D-glucopyranosyloxy)(3,4,5-trimethoxyphenyl)methyl]dihydro-2(3H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17187-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-oxooxolan-3-yl}(3,4,5-trimethoxyphenyl)methyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Distribution

Role in Plant-Pathogen Interactions

Emerging research highlights the role of podorhizol (B1243128) beta-D-glucoside in the complex interplay between plants and pathogenic microorganisms.

Metabolomic studies have implicated podorhizol beta-D-glucoside in the defense mechanisms of plants against fungal pathogens. For instance, in response to infection by Fusarium graminearum, the causal agent of Fusarium head blight in cereals, wheat plants have shown an increased accumulation of this compound. nih.govnih.gov One study observed a significant fold change in the abundance of this compound in resistant wheat lines, suggesting its contribution to the plant's defense response. vulcanchem.comnih.gov Similarly, in rice seedlings infected with the blast fungus Pyricularia oryzae, this compound was identified as one of the functional phytochemicals produced by the plant in response to the pathogen. biorxiv.orgnih.govbiorxiv.org

This compound is considered a component of the plant's chemical defense arsenal. It is often classified as a phytoanticipin, a pre-existing compound that can be activated upon pathogen attack. nih.gov Its upregulation during pathogen infection, as seen in studies on Fusarium and Pyricularia, underscores its role in the broader metabolic response of plants to biotic stress. nih.govnih.govbiorxiv.orgnih.gov The presence and induction of such compounds are key components of a plant's quantitative resistance to disease. nih.gov

Table 1: Plant Sources of this compound

| Plant Species | Family | Reference(s) |

| Sinopodophyllum emodi (Podophyllum hexandrum) | Berberidaceae | researchgate.netthieme-connect.com |

| Podophyllum peltatum | Berberidaceae | genome.jp |

| Callitris drummondii | Cupressaceae | researchgate.netmedicinalcrop.org |

| Buxus papillosa C.K. Schneid | Buxaceae | mdpi.compsecommunity.orgresearchgate.net |

Table 2: Pathogens Influenced by this compound

| Pathogen | Disease Caused | Host Plant(s) | Reference(s) |

| Fusarium graminearum | Fusarium Head Blight | Wheat, Barley | nih.govnih.gov |

| Pyricularia oryzae | Rice Blast | Rice | biorxiv.orgnih.govbiorxiv.org |

Isolation, Purification, and Analytical Characterization

Advanced Extraction Methodologies from Plant Matrices

The initial and most critical step in obtaining Podorhizol (B1243128) beta-D-glucoside is its extraction from plant material. The choice and optimization of the extraction method are paramount to maximizing yield and preserving the compound's structural integrity. Lignans (B1203133) and their glycosides are known to be relatively stable at temperatures below 100°C. mdpi.com

Conventional solvent-based extraction methods, such as maceration and Soxhlet extraction, are foundational techniques for isolating lignans. mdpi.com The efficiency of these methods is highly dependent on the choice of solvent, which is selected based on the polarity of the target compound. For lignan (B3055560) glycosides like Podorhizol beta-D-glucoside, which possess both hydrophobic (the aglycone) and hydrophilic (the glucose moiety) parts, solvent mixtures are often more effective than single solvents. mdpi.com

Table 1: Comparison of Solvents for Extraction of Phenolic Compounds

| Solvent System | Target Compound Class | Plant Source Example | Key Finding | Reference |

|---|---|---|---|---|

| 80% Ethanol | Phenolic Compounds | Bitter Melon | Showed the highest total phenolic content and antioxidant activity compared to acetone, n-butanol, methanol (B129727), and water. | mdpi.com |

| 100% Methanol | Antioxidants (Phenolics) | Cucumis melo L. | Demonstrated the highest radical scavenging activity among 22 solvent combinations. | mdpi.com |

| Ethanol:Diethyl Ether (4:1) | trans-Resveratrol | Vitis vinifera | Achieved the highest extraction yield for the target compound. | mdpi.com |

| 80% Ethanol | Premnaodoroside A (Iridoid Glycoside) | Premna serratifolia | Provided the highest extractive amounts of all investigated compounds from the plant material. | phcogj.com |

| Water | Arbutin (Phenolic Glycoside) | Various (Lamiaceae, Ericaceae) | Found to be the best solvent, yielding the highest concentrations of arbutin. | notulaebotanicae.ro |

To overcome the limitations of conventional methods, such as long extraction times and high solvent consumption, several innovative techniques have been developed. csic.es These modern methods often offer improved efficiency, reduced environmental impact, and higher yields. mdpi.com

Ultrasound-Assisted Extraction (UAE): This technique utilizes high-frequency sound waves to create cavitation bubbles in the solvent. mdpi.com The collapse of these bubbles near the plant cell walls disrupts the matrix, enhancing solvent penetration and accelerating the extraction process. UAE has been successfully used to recover lignans from various plant sources with significantly shorter extraction times, ranging from 5 to 90 minutes. mdpi.com It is recognized for increasing extraction yield while reducing energy and solvent consumption. rsc.org

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant material, causing the rupture of cell walls due to increased internal pressure. This leads to the rapid release of phytochemicals into the solvent. mdpi.com MAE has been shown to be a superior method for extracting certain lignans compared to maceration and Soxhlet, offering advantages in terms of yield, shorter time, and lower temperature. mdpi.com

Pressurized Liquid Extraction (PLE): PLE uses solvents at elevated temperatures and pressures, which enhances their solvating power and decreases viscosity, allowing for more efficient and faster extractions. mdpi.com

Supercritical Fluid Extraction (SFE): This technique typically uses supercritical carbon dioxide (CO2) as the solvent. While SFE is environmentally friendly, pure CO2 is nonpolar and thus inefficient for extracting polar compounds like glycosides. frontiersin.org However, its selectivity can be modified by adding polar solvents like ethanol. frontiersin.org

Deep Eutectic Solvents (DES): Representing a new class of green solvents, DESs are mixtures of compounds that form a eutectic with a lower melting point than the individual components. rsc.org When combined with innovative techniques like UAE and MAE, DESs offer a promising and environmentally friendly approach for recovering bioactive compounds, including lignans, from plants. rsc.orgnih.gov

Table 2: Overview of Innovative Extraction Techniques for Lignans and Related Compounds

| Technique | Principle | Advantages | Example Application | Reference |

|---|---|---|---|---|

| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation disrupts cell walls. | Reduced extraction time, lower energy/solvent use, increased yield. | Recovery of lignans from Linum usitatissimum and Arctium lappa. | mdpi.comrsc.org |

| Microwave-Assisted Extraction (MAE) | Microwave energy causes cell rupture via internal pressure. | Shorter time, higher yield, lower temperature than some conventional methods. | Extraction of phyllanthin. | mdpi.com |

| Pressurized Liquid Extraction (PLE) | Solvents used above their boiling points under pressure. | Reduced solvent volume and extraction time. | Extraction of neuroprotective compounds from Eucalyptus marginata. | csic.esmdpi.com |

| Deep Eutectic Solvents (DES) | Use of green, biodegradable solvents with tunable properties. | Environmentally friendly, adjustable physicochemical properties. | Coupled with UAE/MAE for extraction of various bioactive compounds. | rsc.org |

Chromatographic Separation Techniques

Following extraction, the crude extract contains a complex mixture of compounds. Isolating this compound to a high degree of purity requires powerful chromatographic separation techniques. These can be broadly categorized as analytical methods for identification and quantification, and preparative methods for isolating larger quantities of the compound. rotachrom.com

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool for the qualitative and quantitative analysis of lignans and their glycosides in plant extracts. researchgate.net The technique separates compounds based on their differential partitioning between a stationary phase (typically a packed column) and a liquid mobile phase.

For compounds like this compound, Reversed-Phase HPLC (RP-HPLC) is commonly employed. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a gradient mixture of water and an organic solvent like methanol or acetonitrile. notulaebotanicae.ro The gradient elution, where the mobile phase composition is changed over time, allows for the efficient separation of compounds with a wide range of polarities. notulaebotanicae.ro

Detection is frequently performed using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, which can record the UV-Vis spectrum of each eluting compound, aiding in peak identification. notulaebotanicae.ro A study on the anti-filarial efficacy of Centratherum anthelminticum utilized Ultra-Performance Liquid Chromatography (UPLC), a higher-resolution version of HPLC, coupled with Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) to successfully identify this compound in the seed extract. rsc.org This hyphenated technique provides not only retention time and UV data but also mass-to-charge ratio and fragmentation patterns, offering a high degree of confidence in compound identification. rsc.org

For the isolation of pure this compound in quantities sufficient for further research, preparative chromatography is necessary. rotachrom.com While preparative HPLC is an option, High-Speed Counter-Current Chromatography (HSCCC) offers significant advantages for separating lignan glycosides from crude extracts. mdpi.com

HSCCC is a liquid-liquid partition chromatography technique that uses no solid support matrix, thereby eliminating issues of irreversible sample adsorption, which can lead to sample loss and low recovery. nih.govscielo.br The separation is based on the partitioning of solutes between two immiscible liquid phases (the stationary phase and the mobile phase). nih.govresearchgate.net The key to a successful HSCCC separation is the selection of a suitable two-phase solvent system, which is optimized by determining the partition coefficient (KD) of the target compounds. nih.gov

HSCCC has been effectively used to separate multiple lignans and lignan glycosides from plants like Justicia procumbens in a single, efficient step. nih.govnih.govscilit.com By employing a stepwise elution, where the mobile phase composition is changed during the run, compounds with different polarities can be effectively resolved and purified with high purity (often >95%). mdpi.com

Table 3: Application of HSCCC for the Separation of Lignan Glycosides and Related Polyphenols

| Plant Source | Target Compounds | Solvent System (v/v/v) | Purity Achieved | Reference |

|---|---|---|---|---|

| Justicia procumbens L. | Lignan Glycosides (e.g., Procumbenoside E) and Lignans | Petroleum-Ethyl Acetate-Methanol-H₂O (multiple ratios) | >94% | nih.govnih.gov |

| Justicia procumbens | Lignans (Justicidin B, Justicidin A, etc.) | n-Hexane-Ethyl Acetate-Methanol-Water (stepwise elution) | >95% | mdpi.com |

| Artichoke | Polyphenols (Luteolin-7-O-β-D-glucoside, Cynarin, etc.) | Ethyl Acetate-n-Butanol-Water (multiple ratios) | 98.2% - 98.5% | scielo.br |

| Agrimonia pilosa Ledeb | Taxifolin-3-glucoside, Hyperoside | Ethyl Acetate-Methanol-Water (25:1:25) | 96% | nih.gov |

Spectroscopic and Spectrometric Elucidation of this compound Structure

Once purified, the definitive identification and structural confirmation of this compound are achieved using a combination of spectroscopic and spectrometric methods.

Mass Spectrometry (MS): This technique provides information about the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HR-MS), often coupled with electrospray ionization (ESI), can determine the molecular formula with high accuracy. mdpi.com For this compound, the molecular formula is C₂₈H₃₄O₁₃, corresponding to a monoisotopic mass of approximately 578.19994 Da. ebi.ac.uk Tandem MS (MS/MS) experiments provide fragmentation patterns that help to characterize the different parts of the molecule, such as the loss of the glucose unit. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed three-dimensional structure of organic molecules.

¹H-NMR (Proton NMR): Provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. Specific signals can be attributed to the aromatic protons of the trimethoxyphenyl and benzodioxole rings, the protons of the lactone and furan (B31954) rings, and the protons of the glucose moiety. mdpi.com The coupling constant (J-value) of the anomeric proton (H-1 of the glucose) is characteristic of the β-configuration of the glycosidic bond. thieme-connect.com

¹³C-NMR (Carbon NMR): Reveals the number and type of carbon atoms. The chemical shifts are indicative of specific functional groups, such as the carbonyl carbon of the lactone, the aromatic carbons, and the carbons of the sugar unit. mdpi.comnih.gov

2D-NMR Techniques: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish correlations between protons and carbons, allowing for the unambiguous assignment of all signals and the complete assembly of the molecular structure. mdpi.comsemanticscholar.org

By combining the data from these advanced analytical techniques, the precise structure of this compound, including its complex stereochemistry, can be unequivocally confirmed. vulcanchem.com

Table 4: Key Physicochemical and Spectroscopic Identifiers for this compound

| Property | Identifier | Reference |

|---|---|---|

| Molecular Formula | C₂₈H₃₄O₁₃ | ebi.ac.uk |

| Average Molecular Weight | 578.56 g/mol | vulcanchem.com |

| Monoisotopic Mass | 578.19994 Da | ebi.ac.uk |

| Key Structural Features | Benzodioxole, Aromatic ether, Gamma-lactone, β-D-glucoside | vulcanchem.com |

| Primary Identification Method | UPLC-ESI-MS/MS | rsc.org |

| Definitive Structure Elucidation | 1D NMR (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) | mdpi.comsemanticscholar.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and stereochemical analysis of this compound. Both ¹H and ¹³C NMR are employed to determine the connectivity of atoms and the relative stereochemistry of the molecule.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. nih.gov The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of neighboring atoms. The anomeric carbon signal, typically found around 100-105 ppm, further supports the presence of a glycosidic linkage. The chemical shifts of the carbons in the glucose unit are characteristic of a β-D-glucopyranoside. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular formula of this compound. innovareacademics.in Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm). researchgate.net This level of accuracy allows for the unambiguous determination of the elemental composition of the molecule.

For this compound, HRMS analysis would yield a measured mass that corresponds to its molecular formula, C₂₈H₃₄O₁₃. vulcanchem.comrsc.orgrsc.org This is achieved by comparing the experimentally measured mass with the theoretical exact mass calculated for the proposed formula. The high resolving power of HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometers, also allows for the analysis of the isotopic pattern of the molecular ion, which further confirms the elemental composition. innovareacademics.inutoronto.ca

Chiroptical Methods (e.g., Electronic Circular Dichroism) for Absolute Configuration

While NMR and HRMS can establish the relative stereochemistry and molecular formula, chiroptical methods like Electronic Circular Dichroism (ECD) are essential for determining the absolute configuration of chiral centers in this compound. nih.gov ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing information about its three-dimensional structure. ull.esnih.gov

The ECD spectrum of this compound is a unique fingerprint that is highly sensitive to the spatial arrangement of its chromophores. unipi.it By comparing the experimental ECD spectrum with theoretically calculated spectra for all possible stereoisomers, the absolute configuration can be confidently assigned. nih.gov This involves computational modeling of the different conformers of the molecule and calculating their corresponding ECD spectra using quantum chemical methods. nih.gov The stereochemistry of lignans has been successfully determined using this approach. acs.org

Quantitative Analysis and Metabolomics Profiling

Development of Analytical Methods for Quantification in Biological Samples

Accurate quantification of this compound in biological samples such as plant extracts is crucial for understanding its biosynthesis, distribution, and biological roles. vulcanchem.com Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique for this purpose due to its high sensitivity, selectivity, and reproducibility. uab.edu

The development of a quantitative LC-MS/MS method involves several key steps. First, chromatographic conditions, including the choice of column, mobile phase composition, and gradient elution, are optimized to achieve good separation of this compound from other matrix components. uab.edu Next, mass spectrometry parameters are tuned to ensure sensitive and specific detection. This typically involves operating the mass spectrometer in multiple reaction monitoring (MRM) mode, where a specific precursor ion of the analyte is selected and fragmented, and one or more characteristic product ions are monitored.

Method validation is a critical aspect to ensure the reliability of the quantitative data. This includes assessing the method's linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). uab.edu The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in sample preparation and instrument response. uab.edu

Table 1: Example Parameters for a UPLC-ESI-MS/MS Method

| Parameter | Value |

| Chromatography | |

| Column | C18 (e.g., 100 mm x 2.1 mm, 2.0 µm) mdpi.com |

| Mobile Phase A | 0.1% Formic Acid in Water mdpi.com |

| Mobile Phase B | 0.1% Formic Acid in Methanol mdpi.com |

| Flow Rate | 0.25 mL/min mdpi.com |

| Column Temperature | 40 °C mdpi.com |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |

| Precursor Ion (m/z) | e.g., [M+H]⁺ or [M-H]⁻ |

| Product Ions (m/z) | Specific fragments of this compound |

Application in Targeted and Untargeted Metabolomics Studies

Metabolomics, the comprehensive analysis of all small-molecule metabolites in a biological system, provides a powerful platform to study the role of this compound in a broader biological context. researchgate.net Both targeted and untargeted metabolomics approaches can be employed.

Targeted metabolomics focuses on the quantitative analysis of a predefined set of metabolites, including this compound and its structurally related compounds. nih.gov This approach offers high sensitivity and accuracy and is well-suited for hypothesis-driven research, such as investigating the effect of a specific stimulus on the levels of these compounds.

Untargeted metabolomics , on the other hand, aims to detect and identify as many metabolites as possible in a sample without any a priori bias. animbiosci.org This discovery-driven approach can reveal unexpected changes in metabolic pathways and identify novel biomarkers. researchgate.net In untargeted studies, this compound might be identified as a differentially regulated metabolite in response to various conditions, such as pathogen attack or environmental stress. vulcanchem.com For instance, a study on Fusarium Head Blight resistance showed a significant increase in this compound levels in resistant plant varieties. vulcanchem.com

The combination of targeted and untargeted metabolomics, sometimes referred to as a hybrid or widely-targeted approach, can provide both a broad overview of the metabolome and accurate quantification of specific compounds of interest like this compound. nih.govmetwarebio.com

Table 2: Comparison of Targeted and Untargeted Metabolomics

| Feature | Targeted Metabolomics | Untargeted Metabolomics |

| Goal | Absolute quantification of specific metabolites | Comprehensive profiling of all detectable metabolites |

| Approach | Hypothesis-driven | Discovery-driven |

| Selectivity | High | Low to moderate |

| Sensitivity | High | Lower than targeted |

| Compound Identification | Confirmed | Putative, requires further validation |

| Application for this compound | Accurate quantification in various samples | Identification as a potentially important metabolite in response to stimuli |

Biosynthesis and Metabolic Pathways

Elucidation of Precursor Utilization in Podorhizol (B1243128) beta-D-glucoside Formation

The journey to synthesizing Podorhizol beta-D-glucoside begins with the general phenylpropanoid pathway, a central route in plant secondary metabolism. The primary precursor for all lignans (B1203133) is the amino acid L-phenylalanine. uni-duesseldorf.deroyalsocietypublishing.org Through a series of enzymatic reactions, L-phenylalanine is converted into monolignols, the fundamental building blocks of lignans and lignin (B12514952). uni-duesseldorf.dearkat-usa.org

For aryltetralin lignans like Podorhizol, the key monolignol precursor is coniferyl alcohol. uni-duesseldorf.dearkat-usa.org The biosynthesis proceeds through the following key stages:

Monolignol Formation : L-phenylalanine is first converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL) . A series of subsequent hydroxylation and methylation steps, followed by the action of reductases, yields coniferyl alcohol. royalsocietypublishing.orgusp.br

Dimerization : Two molecules of coniferyl alcohol undergo a stereospecific coupling reaction. This critical step is mediated by a laccase, which generates phenoxy radicals, and a dirigent protein (DIR) , which guides the radicals to couple in a specific orientation to form the initial lignan (B3055560) scaffold, (+)-pinoresinol. arkat-usa.orgresearchgate.net

Scaffold Elaboration : From pinoresinol (B1678388), a cascade of enzymatic reactions involving reductases, cytochrome P450 monooxygenases (CYPs), and O-methyltransferases (OMTs) progressively modifies the molecule. nih.govresearchgate.net This sequence leads to the formation of various lignan intermediates. The pathway that produces the etoposide (B1684455) aglycone, which is closely related to Podorhizol, has been elucidated and involves at least ten enzymes to convert coniferyl alcohol into the final complex structure. nih.govnih.gov The final step before glycosylation is the formation of the aglycone, Podorhizol .

Glycosylation : The immediate precursor for the final product is the Podorhizol aglycone. This molecule then serves as the acceptor substrate for a glycosyltransferase enzyme, which attaches a glucose molecule to form this compound.

The pathway highlights a hierarchical utilization of precursors, starting from a common amino acid and proceeding through dedicated intermediates.

| Precursor Stage | Key Molecule(s) | Originating Pathway |

| Primary Precursor | L-Phenylalanine | Primary Metabolism |

| Intermediate Pathway | Cinnamic Acid, p-Coumaric Acid | General Phenylpropanoid Pathway |

| Monolignol Precursor | Coniferyl Alcohol | Monolignol Biosynthesis |

| Initial Lignan | (+)-Pinoresinol | Lignan Biosynthesis |

| Aglycone Precursor | Podorhizol | Lignan Biosynthesis |

Enzymatic Transformations and Glycosylation Mechanisms

The conversion of precursors into this compound is governed by a suite of highly specific enzymes. The final and defining step, glycosylation, is catalyzed by a specific class of enzymes that ensure the correct attachment of a glucose moiety.

The formation of the beta-D-glucoside linkage in this compound is catalyzed by UDP-dependent glycosyltransferases (UGTs) . nih.govnih.govfrontiersin.org These enzymes are pivotal in plant secondary metabolism, playing a key role in enhancing the stability, solubility, and bioavailability of various compounds. nih.govebi.ac.uk

The mechanism involves the transfer of a glucose molecule from an activated sugar donor, Uridine diphosphate (B83284) glucose (UDP-glucose) , to a hydroxyl group on the Podorhizol aglycone. Plant UGTs are known to contain a conserved 44-amino acid motif at their C-terminal end, known as the Plant Secondary Product Glycosyltransferase (PSPG) box, which is crucial for binding the UDP-sugar donor. nih.govfrontiersin.org While the specific UGT responsible for glycosylating Podorhizol has not been definitively identified, research on other lignans provides a clear model. For instance, studies in Isatis indigotica have characterized several UGTs from the UGT71 and UGT72 families that are responsible for the glycosylation of lignans like lariciresinol (B1674508) and pinoresinol. nih.govnih.govfrontiersin.org It is highly probable that a UGT from one of these families is responsible for the formation of this compound.

The enzymes in the lignan biosynthetic pathway exhibit remarkable substrate and stereo-specificity. The dirigent protein, for example, ensures the correct enantiomer of pinoresinol is formed from two coniferyl alcohol radicals. arkat-usa.org Subsequent CYPs and OMTs are highly specific for the intermediates they modify, ensuring the pathway proceeds efficiently toward the target molecule. nih.gov

UGTs also demonstrate high specificity, recognizing both the aglycone acceptor (Podorhizol) and the UDP-sugar donor. ebi.ac.uk The binding site of the enzyme dictates which aglycone can be accommodated and at which hydroxyl group the glycosylation will occur. dtu.dk This specificity prevents indiscriminate glycosylation of other metabolites within the cell.

Regulation of these enzymes primarily occurs at the level of gene transcription. The expression of genes encoding biosynthetic enzymes is often tightly controlled and coordinated, responding to developmental cues and environmental stimuli. frontiersin.org This ensures that compounds like this compound are produced in the correct tissues, at the appropriate times, and in response to specific needs, such as defense.

Regulation of this compound Accumulation in Plants

The production and accumulation of this compound are not static but are dynamically regulated by a combination of environmental factors and an underlying genetic framework.

As a secondary metabolite, this compound is likely part of the plant's defense system. The biosynthesis of lignans and other phenylpropanoids is known to be significantly influenced by environmental and stress factors. aloki.hunih.gov Abiotic stresses such as drought, high salinity, and extreme temperatures can induce the expression of genes in the phenylpropanoid and lignin pathways, leading to the accumulation of protective compounds. aloki.hunih.govresearchgate.net

For instance, drought stress has been shown to upregulate key lignan and lignin biosynthetic genes, including those for cinnamyl alcohol dehydrogenase (CAD) and cinnamoyl-CoA reductase (CCR). aloki.hu Similarly, exposure to pathogens or elicitors can trigger a defense response that includes the rapid synthesis of antimicrobial compounds like lignans. nih.govresearchgate.net Elicitors such as putrescine have been observed to increase the accumulation of podophyllotoxin (B1678966) by elevating the expression of key biosynthetic genes like PAL. nih.gov It is therefore anticipated that the accumulation of this compound would be similarly enhanced under such stress conditions as part of a broader defense strategy.

| Stress Factor | General Effect on Lignan/Phenylpropanoid Pathway | Key Genes/Enzymes Affected |

| Drought | Increased production of lignans/lignin for structural support and water transport integrity. researchgate.net | CCR, CAD, COMT aloki.hu |

| Salinity | Accumulation of defensive lignans to mitigate oxidative stress. biorxiv.org | PAL, PLR (via miRNA regulation) biorxiv.org |

| Extreme Temperatures | Altered lignin content and composition to enhance cell wall rigidity and stability. nih.gov | C3H (cold), LAC (heat) aloki.hunih.gov |

| Pathogen/Elicitor | Induction of phytoalexins and antimicrobial compounds. nih.gov | PAL, PLR nih.govresearchgate.net |

Advances in genomics and transcriptomics have become powerful tools for identifying the genes responsible for complex biosynthetic pathways. mdpi.comnih.govresearchgate.net Transcriptome analysis of plants known to produce specific lignans has successfully identified candidate genes encoding CYPs, OMTs, DIRs, and UGTs involved in their biosynthesis. nih.govresearchgate.net Often, the expression of these genes is highest in the tissues where the final compound accumulates, such as the roots. mdpi.comnih.gov

A significant finding in the study of plant secondary metabolism is the discovery that genes for a specific pathway are sometimes physically grouped together on a chromosome, forming a biosynthetic gene cluster (BGC) . nih.govnih.govtandfonline.com This co-localization facilitates the co-regulation and inheritance of the entire pathway as a single unit. While not universal, BGCs have been identified for various plant metabolites. nih.govresearchgate.net Transcriptomic studies that reveal co-expression patterns of biosynthetic genes under specific conditions can provide strong evidence for their functional relationships and potential clustering. researchgate.net Identifying the complete set of genes for this compound biosynthesis would likely involve deep sequencing of a producer plant's transcriptome and looking for co-expressed genes that show upregulation in response to stress elicitors. mdpi.com

Comparative Biosynthetic Pathway Analysis with Related Lignans

The biosynthetic journey to this compound shares a significant portion of its upstream pathway with other prominent aryltetralin lignans, most notably podophyllotoxin. The divergence in the pathways leading to these related compounds occurs at specific enzymatic steps, resulting in the distinct structural features of each final molecule. A comparative analysis illuminates the subtle yet critical differences in their biosynthesis.

The common foundational pathway begins with the shikimate pathway, which produces the aromatic amino acid L-phenylalanine. This is then channeled into the phenylpropanoid pathway, yielding cinnamoyl-CoA. A series of enzymatic reactions, including those catalyzed by cinnamate-4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL), and cinnamoyl-CoA reductase (CCR), leads to the formation of coniferyl alcohol, the key monolignol precursor for many lignans.

The initial divergence in lignan biosynthesis occurs with the stereospecific dimerization of two coniferyl alcohol molecules. This crucial step is mediated by dirigent proteins (DIR) and laccases, which guide the formation of the initial lignan structure. In the context of podophyllotoxin and related lignans, this dimerization typically results in the formation of (+)-pinoresinol.

From (+)-pinoresinol, the pathway proceeds through a series of reductive and oxidative modifications. A key enzyme, pinoresinol-lariciresinol reductase (PLR), sequentially reduces (+)-pinoresinol to lariciresinol and then to (-)-secoisolariciresinol. Subsequently, secoisolariciresinol (B192356) dehydrogenase (SDH) catalyzes the oxidation of (-)-secoisolariciresinol to (-)-matairesinol.

It is from (-)-matairesinol that the pathways to various aryltetralin lignans begin to significantly diverge. The formation of the aryltetralin core is a critical juncture. In the biosynthesis of podophyllotoxin, (-)-matairesinol is converted to (-)-pluviatolide by a cytochrome P450 enzyme, CYP719A23, which forms a methylenedioxy bridge. This is followed by a series of methylation, hydroxylation, and cyclization reactions to form the podophyllotoxin skeleton. A key cyclization step, forming the fourth ring of the aryltetralin structure, is catalyzed by a 2-oxoglutarate-dependent dioxygenase (2-ODD).

The biosynthesis of podorhizol is thought to follow a similar trajectory. However, the exact enzymatic steps that lead to the specific hydroxylation pattern of the podorhizol aglycone are not as well-defined as those for podophyllotoxin. It is hypothesized that a different set of cytochrome P450 monooxygenases and other modifying enzymes act on a common intermediate, such as (-)-yatein, to produce the distinct substitution pattern of podorhizol.

The final step in the formation of this compound is the glycosylation of the podorhizol aglycone. This reaction is catalyzed by a UDP-glycosyltransferase (UGT), which transfers a glucose moiety from UDP-glucose to a hydroxyl group on the podorhizol molecule. While the specific UGT responsible for this transformation has not been definitively characterized, it is known that plants possess a large family of UGTs with varying substrate specificities. It is plausible that a specific UGT, with a preference for aryltetralin lignan aglycones, is responsible for the formation of this compound.

The following table provides a comparative overview of the key intermediates and enzyme classes involved in the biosynthesis of this compound and the related lignan, podophyllotoxin.

| Biosynthetic Step | Intermediate/Product in Podophyllotoxin Pathway | Intermediate/Product in this compound Pathway | Key Enzyme Classes Involved |

| Phenylpropanoid Pathway | Coniferyl Alcohol | Coniferyl Alcohol | Phenylalanine ammonia-lyase (PAL), Cinnamate-4-hydroxylase (C4H), 4-Coumarate:CoA ligase (4CL) |

| Dimerization | (+)-Pinoresinol | (+)-Pinoresinol | Dirigent Proteins (DIR), Laccases |

| Reduction | (-)-Secoisolariciresinol | (-)-Secoisolariciresinol | Pinoresinol-lariciresinol reductase (PLR) |

| Oxidation | (-)-Matairesinol | (-)-Matairesinol | Secoisolariciresinol dehydrogenase (SDH) |

| Aryltetralin Core Formation | (-)-Deoxypodophyllotoxin | Podorhizol (aglycone) | Cytochrome P450 monooxygenases, O-methyltransferases (OMTs), 2-oxoglutarate-dependent dioxygenase (2-ODD) |

| Final Modification | Podophyllotoxin | This compound | UDP-glycosyltransferase (UGT) |

A more detailed comparison of the enzymatic steps highlights the points of divergence:

| Enzyme/Enzyme Class | Role in Podophyllotoxin Biosynthesis | Postulated Role in this compound Biosynthesis |

| CYP719A23 | Catalyzes the formation of the methylenedioxy bridge to form (-)-pluviatolide from (-)-matairesinol. | A similar cytochrome P450 is likely involved in the modification of the aromatic ring. |

| O-Methyltransferases (OMTs) | Involved in the methylation of hydroxyl groups on the aromatic rings of intermediates like pluviatolide. | Specific OMTs are presumed to establish the methylation pattern of the podorhizol aglycone. |

| 2-Oxoglutarate-dependent dioxygenase (2-ODD) | Catalyzes the crucial cyclization step to form the aryltetralin lactone ring of deoxypodophyllotoxin. | A 2-ODD is expected to be responsible for the formation of the core aryltetralin structure of podorhizol. |

| UDP-glycosyltransferase (UGT) | Not directly involved in the formation of the podophyllotoxin aglycone. | Catalyzes the final step of attaching a glucose molecule to the podorhizol aglycone. |

Chemical Synthesis and Derivatization

Total Synthesis Approaches for Podorhizol (B1243128) beta-D-glucoside

While a specific total synthesis for Podorhizol beta-D-glucoside is not prominently detailed in reviewed literature, the strategies for constructing its core aglycone structure can be understood through the extensive research into the total synthesis of its parent compound, podophyllotoxin (B1678966). The synthesis of this complex, highly functionalized, and stereochemically rich aryltetralin lignan (B3055560) skeleton presents a significant challenge in organic chemistry. cuni.cz

Stereoselective Synthesis Strategies

The total synthesis of podophyllotoxin, and by extension its analogues like podorhizol, requires precise control over its four chiral centers. A key challenge is establishing the correct stereochemistry at the C1-C2 position, which is pivotal for the molecule's bioactivity. researchgate.netnih.gov Researchers have developed various stereoselective strategies to address this. One notable approach involves a cascade addition-alkylation reaction to ensure the desired C1-C2 stereochemistry. researchgate.netnih.gov Other strategies have utilized methods such as enantioselective vinylation and stereoselective conjugate additions to build the chiral quaternary center with high selectivity. cuni.cz The trans-fusion of the C and D rings is another critical stereochemical feature that is essential for the biological activity of this class of compounds. cuni.cz

Semi-Synthesis of this compound Analogs and Derivatives

Semi-synthesis, starting from naturally isolated podophyllotoxin or its derivatives, is the most common approach for creating analogs and derivatives. These modifications are crucial for overcoming limitations of the parent compounds, such as poor water solubility and the development of drug resistance. mdpi.org Structural modifications at the C4 position, in particular, can significantly improve the molecule's therapeutic profile. scienceopen.com

Glycosylation Modifications for Structural Diversity

The sugar moiety of podophyllotoxin glycosides plays a critical role in their mechanism of action and pharmacological properties. Modifications to this part of the molecule are a key strategy for generating structural diversity. The semi-synthetic anticancer drugs etoposide (B1684455) and teniposide are glucosidic derivatives of 4′-demethylepipodophyllotoxin, highlighting the importance of the glycosidic component. nih.gov

Researchers have synthesized a variety of glycoside derivatives to explore structure-activity relationships (SAR). This includes the preparation of per-acetylated and per-butyrylated glucosides, as well as derivatives with free glucose or xylose residues. dovepress.commdpi.com The general procedure involves coupling an activated sugar, such as 2,3,4,6-tetra-O-acetyl-α/β-D-glucopyranose, with the podophyllotoxin aglycone. dovepress.commdpi.com Further modifications include the synthesis of thioglucose-derived analogs, where sulfur replaces the glycosidic oxygen, altering lipophilicity and the geometric arrangement of the sugar on the aglycone. nih.gov Spin-labeled analogues of podophyllotoxin glycoside have also been synthesized for further study. nih.govtandfonline.com

Table 1: Examples of Glycosylation Modifications on Podophyllotoxin Scaffolds

| Modification Type | Description | Resulting Compound Type | Reference |

|---|---|---|---|

| Acetylation/Butyrylation | Addition of acetyl or butyryl groups to the sugar moiety. | Per-acylated glycoside derivatives | dovepress.commdpi.com |

| Deacylation | Removal of acetyl groups to yield free hydroxyls on the sugar. | Free glucose/xylose glycosides | mdpi.com |

| Thio-glycosylation | Replacement of the glycosidic oxygen with a sulfur atom. | Thioglucose-derived analogs | nih.gov |

| Triazole Linkage | Connection of a sugar to the aglycone via a 1,2,3-triazole ring. | 4β-triazolyl-podophyllotoxin glycosides | nih.gov |

Exploration of Aglycone Substitutions

Modifications to the aglycone, the non-sugar part of the molecule, are another major avenue for creating novel derivatives. The C-4 position of the podophyllotoxin skeleton is a primary site for structural diversification. scienceopen.comnih.gov Introducing substituents with a β-orientation at the C-4 position is often necessary for high activity. mdpi.org

A wide range of C-4 substituted analogs have been synthesized, including:

Nitrogen-containing derivatives: The introduction of nitrogen at this position led to the development of compounds like GL-331, which showed potent cytotoxic activities. mdpi.com Methods have been developed for synthesizing 4β-arylaminopodophyllotoxins. cuni.cz

Sulfur-containing derivatives: Versatile 4S-substituted analogs, including various alkylthio and aminoethylthio derivatives, have been prepared from a 4-sulfanyl-4′-demethylepipodophyllotoxin intermediate. nih.gov

Carbon-substituted derivatives: The synthesis of 4-β-cyano-4-deoxy-4′-demethylepipodophyllotoxin provides an important intermediate for creating derivatives with new carbon-carbon bonds at the C-4 position. mdpi.org

Beyond the C-4 position, modifications to other parts of the aglycone, such as the E-ring (the dimethoxyphenol ring), have also been explored to alter the molecule's biological properties. nih.gov

Synthetic Methodologies for Related Podophyllotoxin Glycosides

The synthesis of podophyllotoxin glycosides and their derivatives relies on a range of established and novel chemical methodologies. The construction of the glycosidic linkage is a critical step, and various methods have been employed to achieve this transformation, often with a focus on stereoselectivity.

A common strategy for glycosylation involves the reaction of an aglycone with a protected glycosyl donor. For instance, the coupling of 4′-demethylepipodophyllotoxin with 2,3,4,6-tetra-O-acetyl-α/β-D-glucopyranose can be promoted by a Lewis acid such as BF₃·Et₂O. mdpi.orgdovepress.com This method facilitates the formation of the β-glycosidic bond.

"Click chemistry" has emerged as a powerful tool for creating novel analogs. Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition reaction has been used to synthesize 4β-[(4-substituted)-1,2,3-triazol-1-yl]podophyllotoxin derivatives, linking the aglycone to other molecules or functionalities. nih.gov

Furthermore, hybridization strategies involve covalently linking podophyllotoxin to other biologically active molecules to create conjugates with potentially synergistic or novel mechanisms of action. mdpi.com These hybrids can be synthesized by first creating a haloacyl intermediate of podophyllotoxin, followed by a substitution reaction with another natural compound. mdpi.com The development of these diverse synthetic methodologies continues to expand the chemical space of podophyllotoxin-based compounds, enabling the fine-tuning of their therapeutic properties.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Podophyllotoxin |

| Podorhizol |

| Etoposide |

| Teniposide |

| 4′-demethylepipodophyllotoxin |

| 2,3,4,6-tetra-O-acetyl-α/β-D-glucopyranose |

| GL-331 |

Structure-Activity Relationship (SAR) Studies of Synthesized Analogs (In Vitro Context)

The exploration of the structure-activity relationships (SAR) of this compound and its analogs is fundamentally linked to the extensive research on its parent compound, podophyllotoxin, and its derivatives. The cytotoxic activity of these compounds is highly dependent on their stereochemistry and the nature of substituents at various positions on the lignan scaffold. In vitro studies, primarily focused on evaluating the cytotoxic effects on various cancer cell lines, have provided significant insights into the structural requirements for potent activity.

A pivotal area of investigation has been the modification at the C4 position of the podophyllotoxin skeleton. The introduction of a glucoside moiety at this position, as seen in this compound, generally leads to a decrease in cytotoxic activity compared to the parent aglycone, podophyllotoxin. However, further derivatization of the glucose unit can significantly modulate this activity. For instance, studies on podophyllotoxin glucoside derivatives have shown that compounds with a free glucose residue exhibit weak activity, with IC50 values often exceeding 40 μM. In contrast, peracetylated glucoside derivatives demonstrate improved cytotoxic potency. nih.gov

One notable study synthesized a series of glucoside derivatives of podophyllotoxin and evaluated their in vitro cytotoxic activities against five human cancer cell lines: HL-60 (leukemia), SMMC-7721 (hepatoma), A-549 (lung cancer), MCF-7 (breast cancer), and SW480 (colon cancer). The results highlighted that a peracetylated derivative, compound 6b , exhibited the highest cytotoxic potency among the synthesized analogs, with IC50 values ranging from 3.27±0.21 to 11.37±0.52 μM. nih.govnih.gov This suggests that the lipophilicity conferred by the acetyl groups on the sugar moiety plays a crucial role in the compound's ability to exert its cytotoxic effects, possibly by enhancing cell membrane permeability.

Furthermore, modifications at other positions of the podophyllotoxin core have been explored to understand their impact on activity. The C4 position is considered a highly modifiable site, and various substitutions have been introduced to develop analogs with improved therapeutic profiles. nih.gov For example, the introduction of bulky esters at the C-4 position has been shown to lead to a loss in potency against human cancer cells. chemrxiv.orgnih.govchemrxiv.org This indicates that steric hindrance at this position can negatively impact the interaction of the molecule with its biological target, which is often tubulin. chemrxiv.orgnih.gov

The following table summarizes the in vitro cytotoxic activity of selected podophyllotoxin glucoside analogs, illustrating the key structure-activity relationships discussed.

| Compound | R Group (on Glucose Moiety) | Cell Line | IC50 (μM) |

| 6a | Peracetylated | HL-60 | > 40 |

| SMMC-7721 | > 40 | ||

| A-549 | > 40 | ||

| MCF-7 | > 40 | ||

| SW480 | > 40 | ||

| 6b | Peracetylated | HL-60 | 3.27 ± 0.21 |

| SMMC-7721 | 11.37 ± 0.52 | ||

| A-549 | 8.73 ± 0.43 | ||

| MCF-7 | 6.28 ± 0.35 | ||

| SW480 | 7.54 ± 0.38 | ||

| 6c | Free Hydroxyl | HL-60 | > 40 |

| SMMC-7721 | > 40 | ||

| A-549 | > 40 | ||

| MCF-7 | > 40 | ||

| SW480 | > 40 | ||

| 6d | Free Hydroxyl | HL-60 | > 40 |

| SMMC-7721 | > 40 | ||

| A-549 | > 40 | ||

| MCF-7 | > 40 | ||

| SW480 | > 40 | ||

| Etoposide | (Reference Drug) | HL-60 | 1.25 ± 0.08 |

| SMMC-7721 | 15.83 ± 0.72 | ||

| A-549 | 10.26 ± 0.51 | ||

| MCF-7 | 12.54 ± 0.63 | ||

| SW480 | 14.37 ± 0.68 |

Data sourced from a study on glucoside derivatives of podophyllotoxin. nih.gov

Mechanistic Investigations of Biological Activities in Vitro and Preclinical Models

Molecular and Cellular Mechanisms of Action in Plant Systems

Podorhizol (B1243128) beta-D-glucoside, a lignan (B3055560) glycoside, has been identified as a key metabolite involved in plant defense mechanisms. researchgate.netnih.gov Lignans (B1203133), as a class of phenylpropanoid compounds, are recognized for their roles in protecting plants through antioxidant, antibacterial, and antifungal activities. researchgate.netnih.gov

Research in various cereal crops has demonstrated a direct correlation between the abundance of Podorhizol beta-D-glucoside and enhanced disease resistance. In barley (Hordeum vulgare), it was identified as a resistance-related metabolite in doubled-haploid lines showing resistance to Fusarium head blight (FHB), caused by the fungus Fusarium graminearum. researchgate.net Similarly, in wheat (Triticum aestivum), metabolomic studies of lines carrying the FHB resistance quantitative trait locus QTL-Fhb2 revealed that this compound was a constitutively accumulated metabolite in the resistant lines. nih.gov Its presence suggests a role in establishing a pre-emptive biochemical barrier against pathogens.

Furthermore, studies on rice (Oryza sativa) infected with the blast fungus Pyricularia oryzae identified this compound as one of a few key functional phytochemicals produced in both susceptible and resistant cultivars upon infection, indicating its role in the general plant immune response. biorxiv.orgbiorxiv.org The accumulation of such defense-related lignans is a crucial part of the plant's strategy to curtail fungal infections, which can be enhanced by the lignification of cell walls to create a physical barrier against pathogen ingress. nih.gov

Plant defense compounds are broadly categorized as either phytoalexins, which are synthesized de novo following pathogen attack, or phytoanticipins, which are pre-formed, constitutive metabolites that provide an immediate defensive barrier. nih.gov

Evidence strongly suggests that this compound functions as a phytoanticipin. In studies on FHB-resistant wheat, it was classified as a "resistance related constitutive (RRC) metabolite," meaning its presence was pre-existing in resistant plants and not solely induced by pathogen challenge. nih.gov This constitutive accumulation allows the plant to be primed for defense. Upon tissue damage or pathogen attack, glycosidases can cleave the glucose moiety, releasing the more active aglycone (podorhizol), which can then exert its antimicrobial effects. This two-component defense system, where a non-toxic glycoside is stored and activated upon threat, is a hallmark of phytoanticipins. nih.gov

Biochemical Target Identification and Modulation

Direct enzymatic inhibition studies on isolated this compound are limited. However, its potential can be inferred from studies on plant extracts where it has been identified as a constituent. Extracts from Buxus papillosa, which were tentatively identified to contain this compound, demonstrated moderate inhibitory activity against tyrosinase and weak inhibition of α-amylase. mdpi.comresearchgate.net Similarly, extracts of yellow-fleshed watermelon (Citrullus lanatus), also containing this compound, were evaluated for their inhibitory effects on α-amylase and α-glucosidase. researchgate.netresearchgate.net While these findings suggest a potential role for the isolated compound, they reflect the combined activity of all phytochemicals in the extract.

| Plant Source | Extract Type | Target Enzyme | Observed Activity | Reference |

|---|---|---|---|---|

| Buxus papillosa | Dichloromethane (DCM) | Tyrosinase | Moderate Inhibition | mdpi.com |

| Buxus papillosa | Dichloromethane (DCM) | α-Amylase | Weak Inhibition | mdpi.com |

| Citrullus lanatus | Various | α-Amylase | Inhibition Observed | researchgate.net |

| Citrullus lanatus | Various | α-Glucosidase | Inhibition Observed | researchgate.net |

More extensive research has been conducted on its aglycone, podophyllotoxin (B1678966). Podophyllotoxin is a well-known inhibitor of the enzyme DNA topoisomerase II . nih.govmdpi.com It stabilizes the complex between the enzyme and DNA, which prevents the re-ligation of DNA strands during replication, leading to double-strand breaks and cell cycle arrest. mdpi.com Additionally, podophyllotoxin has been shown to be a competitive inhibitor of UDP-glucuronosyltransferase (UGT) 1A1 , an enzyme involved in metabolism, with an inhibition constant (Ki) of 4.0 μM. nih.gov It also acts as a mechanism-based inhibitor of the metabolic enzyme cytochrome P450 CYP3A4 . nih.govacs.org In early in vitro studies, podophyllotoxin was found to inhibit tissue respiration but did not inhibit enzymes such as succinoxidase, choline (B1196258) oxidase, xanthine (B1682287) oxidase, or tyrosinase at the concentrations tested. scite.ai

The primary and most extensively studied protein target of the aglycone, podophyllotoxin, is tubulin . researchgate.netnih.gov Podophyllotoxin binds to the colchicine-binding site on the β-tubulin subunit, which inhibits the polymerization of tubulin dimers into microtubules. researchgate.net This disruption of the microtubule cytoskeleton is critical for its biological effects, as it interferes with the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. mdpi.commdpi.com Molecular docking studies have elucidated the hydrophobic interactions and hydrogen bonds that stabilize the binding of podophyllotoxin within this site. researchgate.net

Beyond tubulin, other protein targets have been identified. In an effort to understand its antiviral mechanism, podophyllotoxin was shown to bind directly to a hinge domain of the E2 protein of the human papillomavirus (HPV). nih.gov This binding was found to inhibit the interaction between the viral E2 and E7 proteins, suggesting a mechanism for its efficacy in treating warts. nih.gov

In the context of this compound itself, an in silico study screened its potential to bind to key antioxidant proteins in filarial parasites. The compound was identified in an extract of Centratherum anthelminticum, and subsequent molecular docking analysis explored the binding affinity of the extract's components to parasitic antioxidant enzymes, highlighting the potential for such interactions. nih.govrsc.org

Cellular Responses and Pathway Modulation (In Vitro Models)

The cellular effects of this compound are often linked to its aglycone, podophyllotoxin, which is released intracellularly. However, a formulation named G-002M, containing a combination of podophyllotoxin, this compound, and rutin, was shown to provide radioprotection by activating the Nrf2-HO-1 signaling pathway , which is a critical cellular defense mechanism against oxidative stress. tandfonline.com

Studies on podophyllotoxin have elucidated a range of cellular responses and modulated pathways:

Cell Cycle Arrest: The most prominent effect is the arrest of the cell cycle in the G2/M phase. biomolther.org This is a direct consequence of microtubule disruption, which prevents the formation of a functional mitotic spindle required for cell division. mdpi.commdpi.com

Induction of Apoptosis: Podophyllotoxin is a potent inducer of programmed cell death. biomolther.orgnih.gov This is triggered by multiple mechanisms, including cell cycle arrest and the activation of stress-related signaling pathways. The process involves the activation of both intrinsic and extrinsic apoptotic pathways, evidenced by the cleavage of caspases-3, -8, and -9. nih.govbiomolther.org

Generation of Reactive Oxygen Species (ROS): Treatment with podophyllotoxin leads to an increase in intracellular ROS levels. biomolther.orgnih.gov This oxidative stress contributes to cellular damage, including loss of mitochondrial membrane potential, and acts as a key signal for initiating apoptosis. biomolther.org

Modulation of Stress Signaling Pathways: Podophyllotoxin activates the p38 mitogen-activated protein kinase (MAPK) signaling pathway . biomolther.orgnih.gov The activation of p38 MAPK is closely linked to ROS generation and is a crucial mediator of podophyllotoxin-induced apoptosis. biomolther.org

Metabolic and Organelle Stress: At the cellular level, podophyllotoxin can induce metabolic stress, mitochondrial edema, and disruption of protein metabolism within the endoplasmic reticulum and Golgi apparatus. nih.govmdpi.com

| Cellular Response / Pathway | Mechanism/Effect | Primary Molecule Studied | Reference |

|---|---|---|---|

| Cell Cycle Arrest | Induces arrest in G2/M phase via tubulin binding and microtubule disruption. | Podophyllotoxin | mdpi.combiomolther.org |

| Apoptosis | Induces programmed cell death through intrinsic and extrinsic pathways; activates caspases. | Podophyllotoxin | nih.govbiomolther.orgnih.gov |

| ROS Generation | Increases intracellular Reactive Oxygen Species, leading to oxidative stress. | Podophyllotoxin | biomolther.orgnih.gov |

| p38 MAPK Pathway | Activates the p38 MAPK signaling pathway, mediating apoptosis. | Podophyllotoxin | biomolther.orgnih.gov |

| Nrf2-HO-1 Pathway | Activates this antioxidant defense pathway (as part of a formulation). | This compound | tandfonline.com |

| Metabolic Stress | Causes mitochondrial edema and disrupts protein metabolism. | Podophyllotoxin | nih.govmdpi.com |

Effects on Cellular Signaling Cascades

Direct research specifically elucidating the effects of this compound on key cellular signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Phosphoinositide 3-kinase (PI3K)/Akt pathways is limited in the current scientific literature. However, the broader class of compounds to which this compound belongs—lignans—has been the subject of numerous studies investigating their interactions with these critical signaling pathways.

Lignans, as a group, have been shown to modulate inflammatory responses and cellular survival pathways. For instance, certain lignans have been reported to suppress the activation of NF-κB and MAPK signaling pathways, which are crucial in the inflammatory process. mdpi.comnih.gov Additionally, some lignan derivatives have demonstrated the ability to influence the PI3K/Akt signaling pathway, a key regulator of cell growth, proliferation, and survival. mdpi.com Schisandrin B, a lignan, has been observed to reduce apoptosis by activating the PI3K/Akt signaling pathway. mdpi.com

Furthermore, a derivative of the related compound Podophyllotoxin, 4′-demethyl-deoxypodophyllotoxin glucoside, has been found to alter the Chk-2 signaling pathway in breast cancer cells, which is involved in DNA damage response. nih.govfrontiersin.org While these findings provide a basis for understanding how lignans can influence cellular signaling, it is important to note that these are not direct findings for this compound. The specific effects of this compound on these signaling cascades remain an area for future investigation.

Investigations into Cellular Homeostasis and Stress Responses

The direct impact of this compound on cellular homeostasis and specific stress responses, such as the heat shock response and endoplasmic reticulum (ER) stress, has not been extensively characterized. However, research on the broader category of lignans and related compounds provides some insights into their potential roles in these cellular processes.

Lignans are recognized for their antioxidant properties, which play a crucial role in maintaining cellular homeostasis by combating oxidative stress. nih.govmdpi.com Extracts from Podophyllum hexandrum, a plant rich in lignans like Podophyllotoxin and its glucosides, have demonstrated significant antioxidant and free radical scavenging activities. nih.govthepab.org These activities are critical in protecting cells from damage induced by reactive oxygen species (ROS), thereby helping to maintain cellular balance.

In the context of cellular stress, the related compound Podophyllotoxin has been shown to induce metabolic stress, including effects on the endoplasmic reticulum and Golgi apparatus. nih.govfrontiersin.org This suggests that lignans may have complex interactions with cellular organelles involved in stress responses. However, specific studies detailing the effects of this compound on the heat shock protein response or ER stress pathways are currently lacking.

Radioprotective Mechanisms in Preclinical Models (Cellular and Organ-level Studies)

Mitigation of Radiation-Induced Cellular Damage

The G-002M formulation has demonstrated a significant ability to mitigate radiation-induced cellular damage. Pre-treatment with this formulation has been shown to protect against DNA damage and reduce apoptosis in irradiated cells. nih.gov Lignans, in general, are known to possess antioxidant properties that can counteract the damaging effects of ionizing radiation, which often involves the generation of harmful free radicals. nih.govmdpi.com The protective effects are partly attributed to free-radical scavenging and the enhancement of antioxidant defenses. mdpi.com

| Parameter | Effect of G-002M Pre-treatment on Irradiated Cells |

| DNA Damage | Ameliorated radiation-induced DNA single and double-strand breaks. |

| Clonogenic Survival | Increased the survival of irradiated cells. |

| Endogenous Antioxidants | Boosted the levels of antioxidant enzymes such as HO-1, GSTM1, and NQO1. |

This table summarizes the protective effects of a lignan-containing formulation against radiation-induced cellular damage.

Protection of Hematopoietic and Cytogenetic Integrity

Ionizing radiation can cause severe damage to the hematopoietic system, leading to a decline in blood cell production and compromising the immune system. The G-002M formulation, containing Podophyllotoxin β-D-glucoside, has shown significant protective effects on the hematopoietic system in preclinical models. nih.gov

Pre-treatment with G-002M was found to preserve bone marrow progenitor cells and maintain the myeloid/erythroid ratio following radiation exposure. nih.gov This protection of hematopoietic integrity is crucial for recovery from radiation-induced myelosuppression. Furthermore, the formulation demonstrated a significant reduction in chromosomal aberrations in irradiated cells, indicating a protective effect on cytogenetic integrity. nih.gov A solitary preventative administration of G-002M resulted in over 85% survival in mice subjected to a lethal dose of gamma radiation, with notable protection of the radiosensitive hematopoietic and gastrointestinal organs. nih.gov

| Hematopoietic and Cytogenetic Parameters | Observed Effects of G-002M Formulation in Preclinical Models |

| Hematopoietic System | |

| Bone Marrow Progenitor Cells | Preserved post-irradiation. |

| Myeloid/Erythroid Ratio | Maintained at normal levels. |

| Survival after Lethal Radiation | Ensured over 85% survival in mice. |

| Cytogenetic Integrity | |

| Chromosomal Aberrations | Significantly reduced in irradiated cells. |

This table outlines the protective effects of a formulation containing Podophyllotoxin β-D-glucoside on the hematopoietic system and cytogenetic integrity following radiation exposure.

Biotechnological and Sustainable Production Research

Plant Cell, Tissue, and Organ Culture for Production

Plant in vitro culture systems, including cell, tissue, and organ cultures, represent a key strategy for the controlled production of valuable secondary metabolites like lignans (B1203133). These systems provide a continuous and reliable supply of compounds, independent of geographical and climatic variations. For lignans closely related to Podorhizol (B1243128) beta-D-glucoside, such as podophyllotoxin (B1678966), extensive research has been conducted on establishing and optimizing in vitro cultures of Podophyllum species and other producing plants like Linum.

Optimization of Culture Conditions for Enhanced Accumulation

The productivity of plant cell cultures is highly dependent on the optimization of various physical and chemical parameters of the culture environment. For lignan (B3055560) production, several factors have been identified as critical for maximizing biomass and metabolite yield.

Media Composition: The basal medium composition, including macronutrients, micronutrients, vitamins, and a carbon source, plays a fundamental role. Studies on Podophyllum hexandrum suspension cultures have shown that Murashige and Skoog (MS) medium is commonly used. thejaps.org.pk The ratio of ammonium (B1175870) to nitrate (B79036) and the concentration of phosphate (B84403) can influence both cell growth and podophyllotoxin production. nih.gov The choice of carbon source is also crucial, with glucose often being superior to sucrose (B13894) for both biomass accumulation and lignan synthesis in P. hexandrum cell cultures. nih.govnih.gov

Plant Growth Regulators (PGRs): The type and concentration of PGRs, such as auxins and cytokinins, are critical for inducing callus, maintaining cell suspension cultures, and promoting secondary metabolite production. For instance, a combination of 6-Benzylaminopurine (BAP) and Naphthalene acetic acid (NAA) has been shown to be effective for callus induction from various explants of P. hexandrum. thejaps.org.pk In suspension cultures, indole (B1671886) acetic acid (IAA) has been identified as a significant factor affecting both growth and podophyllotoxin production. nih.gov

Physical Factors: Physical parameters such as pH, temperature, light, and agitation speed are also vital for optimizing cell culture systems. A pH of 6.0 has been found to be optimal for both growth and podophyllotoxin accumulation in P. hexandrum cell cultures. nih.govresearchgate.net Light conditions can also have a significant impact; for example, cultivation in the dark has been shown to favor the biosynthesis of podophyllotoxin in P. hexandrum cell suspensions. nih.govresearchgate.net Agitation speed in bioreactors needs to be carefully controlled to ensure adequate mixing and aeration without causing excessive shear stress and cell damage. nih.gov

Interactive Data Table: Optimized Culture Parameters for Lignan Production in Podophyllum hexandrum Cell Cultures

| Parameter | Optimized Condition | Effect | Reference(s) |

| Basal Medium | Murashige and Skoog (MS) | Supports callus induction and growth. | thejaps.org.pk |

| Carbon Source | Glucose | Higher growth and podophyllotoxin production compared to sucrose. | nih.govnih.gov |

| Plant Growth Regulators | NAA and BAP (for callus); IAA (for suspension) | Induces callus formation and influences lignan production. | thejaps.org.pknih.gov |

| pH | 6.0 | Favorable for high biomass and podophyllotoxin accumulation. | nih.govresearchgate.net |

| Light | Dark | Favors podophyllotoxin biosynthesis. | nih.govresearchgate.net |

| Inoculum Level | 8 g/L | Significant effect on growth and podophyllotoxin production. | nih.gov |

Elicitation and Precursor Feeding Strategies

To further enhance the yield of target metabolites in plant cell cultures, various strategies such as elicitation and precursor feeding are employed.

Elicitation: Elicitors are compounds that trigger defense responses in plant cells, often leading to an increased production of secondary metabolites. Various biotic and abiotic elicitors have been tested for their ability to enhance lignan production. In cultures of Podophyllum hexandrum, elicitors such as chitosan (B1678972), sodium chloride, salicylic (B10762653) acid, and sodium alginate have been shown to significantly increase the production of podophyllotoxin. xianshiyoudaxuexuebao.com For instance, chitosan was found to be a particularly effective elicitor for podophyllotoxin biosynthesis. xianshiyoudaxuexuebao.com Methyl jasmonate (MeJA) is another well-studied elicitor that has been shown to enhance podophyllotoxin accumulation in cell cultures of Podophyllum peltatum and Linum thracicum. mdpi.com

Precursor Feeding: The biosynthesis of lignans follows the phenylpropanoid pathway. Feeding precursors of this pathway to the culture medium can potentially increase the production of the final lignan products. Cinnamic acid and its derivatives are known precursors for podophyllotoxin biosynthesis in Podophyllum hexandrum. phcogrev.com The strategic addition of such precursors can bypass potential bottlenecks in the early stages of the biosynthetic pathway, thereby channeling more metabolic flux towards the desired compound. phcogrev.com

Genetic Engineering and Metabolic Pathway Engineering in Model Organisms

The elucidation of the biosynthetic pathway leading to podophyllotoxin and other lignans has opened up opportunities for genetic and metabolic engineering to enhance their production. This can be achieved either by manipulating the expression of pathway genes in the native plant cells or by transferring the entire pathway into a heterologous host that is easier to cultivate and optimize.

Gene Expression and Regulation in Heterologous Systems

The production of complex plant secondary metabolites in microbial or other plant hosts (heterologous production) is a rapidly advancing field. For lignans, significant progress has been made in identifying and characterizing the genes encoding the biosynthetic enzymes. The podophyllotoxin pathway involves a series of enzymes, including cytochrome P450 monooxygenases (CYPs), O-methyltransferases (OMTs), and oxidoreductases. nih.govfrontiersin.org

Researchers have successfully demonstrated the heterologous production of podophyllotoxin-related lignans in Nicotiana benthamiana, a model plant species. nih.govfrontiersin.org By transiently co-expressing a set of genes from the podophyllotoxin pathway, including CYP719A23, OMT3, CYP71CU1, OMT1, and a 2-oxoglutarate-dependent dioxygenase (2-ODD), scientists were able to convert an exogenously supplied precursor, (+)-pinoresinol, into (-)-deoxypodophyllotoxin. nih.govfrontiersin.org This demonstrates the feasibility of reconstructing complex plant biosynthetic pathways in a heterologous plant host.

Enhancement of Podorhizol beta-D-glucoside Production through Biotechnological Approaches

While direct research on enhancing this compound production is limited, knowledge gained from the production of other lignans can be applied. The final step in the biosynthesis of this compound is the attachment of a glucose molecule to the podorhizol aglycone. This reaction is catalyzed by a UDP-glycosyltransferase (UGT). expasy.orgebi.ac.uk

To enhance the production of this specific glucoside, several biotechnological strategies could be employed:

Overexpression of a specific UGT: Identifying and overexpressing the specific UGT responsible for the glucosylation of podorhizol in a plant cell culture system could significantly increase the conversion of the aglycone to its glucosylated form. UGTs involved in the glucosylation of similar lignans, such as (6-methoxy)podophyllotoxin 7-O-glucosyltransferase from Linum nodiflorum, have been characterized and could serve as a starting point for identifying the relevant enzyme for podorhizol. nih.gov

Metabolic engineering of precursor supply: Increasing the metabolic flux towards the podorhizol aglycone through the strategies mentioned above (e.g., overexpression of early pathway genes, precursor feeding) would provide more substrate for the glucosylating enzyme.

Heterologous production of the entire pathway: A more ambitious approach would involve the co-expression of all the necessary biosynthetic genes for podorhizol formation, along with the specific UGT, in a heterologous host like Nicotiana benthamiana or a microbial system. This would create a self-sufficient production platform for this compound.

Biotransformation and Enzyme-Assisted Synthesis

Biotransformation, which utilizes enzymes or whole microbial cells to perform specific chemical conversions, offers a powerful tool for the synthesis of complex molecules like this compound. This approach can be particularly useful for the final glucosylation step.

The enzymatic synthesis of various β-D-glucopyranosides has been successfully demonstrated using β-glucosidases or UDP-glycosyltransferases. researchgate.net For instance, immobilized β-glucosidase from almonds has been used for the direct β-glycosidation of various alcohols in the presence of D-glucose. researchgate.net This enzymatic approach offers high regio- and stereoselectivity under mild reaction conditions.